molecular formula C7H3BrF4 B1270800 5-Bromo-2-fluorobenzotrifluoride CAS No. 393-37-3

5-Bromo-2-fluorobenzotrifluoride

Cat. No.: B1270800
CAS No.: 393-37-3
M. Wt: 243 g/mol
InChI Key: AJLIJYGWAXPEOK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzotrifluoride (5-BrFBT) is a fluorinated aromatic compound that has been widely used in scientific research due to its unique properties. It has been used for various applications, ranging from synthesis of other compounds to drug development. 5-BrFBT is a highly fluorinated compound that is relatively stable and non-toxic, making it an ideal candidate for use in laboratory experiments.

Scientific Research Applications

Fluorosulfonylation Reagents

5-Bromo-2-fluorobenzotrifluoride has been utilized in the development of new fluorosulfonylation reagents. For instance, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a fluorosulfonylation reagent with vinyl, bromide, and sulfonyl fluoride handles, shows potential in regioselective synthesis of functionalized isoxazoles, which are significant in pharmaceutical research (Leng & Qin, 2018).

Radioligand Imaging

In neuroscientific research, derivatives of this compound have been used to develop radioligands like [11C]SP203 for imaging brain metabotropic glutamate receptors (mGluR5) in PET scans. This application is critical for studying various neurological conditions and brain functions (Siméon et al., 2012).

Synthesis of Functionalized Compounds

This compound is instrumental in synthesizing various functionalized compounds. For example, it has been used in the synthesis of 5-fluoromethylfurfural, demonstrating its potential in processing biomass-derived feedstock molecules into valuable compounds (Chernyak et al., 2015).

Pharmaceutical Intermediate Synthesis

In the field of pharmaceuticals, this compound has been applied in the synthesis of various intermediates. For example, it has been used in the formation of 5-(Fluoroalkyl)isoxazole building blocks, essential for developing pharmaceuticals (Chalyk et al., 2019).

Organic Synthesis Methodology

This compound also plays a role in advancing organic synthesis methodologies. Research has shown its use in selectively converting 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, demonstrating its versatility in organic synthesis (Schlosser & Heiss, 2003).

Safety and Hazards

5-Bromo-2-fluorobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of poly(arylene ether)s and other fluorinated compounds . The nature of these interactions involves the compound acting as a substrate or intermediate in enzymatic reactions, leading to the formation of desired products. For instance, it may be used in the preparation of 3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol and 9,9-bis(2-ethylhexyl)-2,7-bis[4-fluoro-3-trifluoromethylphenyl]-9H-fluorene .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin irritation and serious eye irritation, indicating its potential impact on cellular structures and functions . Additionally, inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s molecular structure allows it to interact with specific enzymes and proteins, leading to the formation of desired products in biochemical reactions . Its interactions with hydroxyl radicals and other reactive species also play a role in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. It has been observed that the compound may cause respiratory irritation and other symptoms upon prolonged exposure . The stability of this compound in various conditions, including its resistance to atmospheric oxidation, is essential for its effective use in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate desired biochemical reactions without causing significant adverse effects. At higher doses, it may lead to toxic or adverse effects, including respiratory irritation and other symptoms . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s interactions with hydroxyl radicals and other reactive species are essential for its metabolic activity . Its role in the formation of poly(arylene ether)s and other fluorinated compounds highlights its importance in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by its molecular structure and interactions with cellular components . Understanding these transport mechanisms is vital for its effective use in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells influences its interactions with enzymes and proteins, thereby affecting its biochemical activity.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLIJYGWAXPEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371278
Record name 5-Bromo-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-37-3
Record name 5-Bromo-2-fluorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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